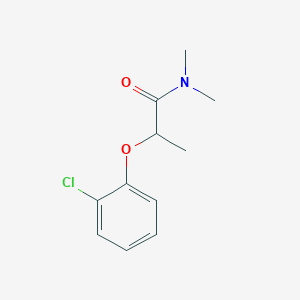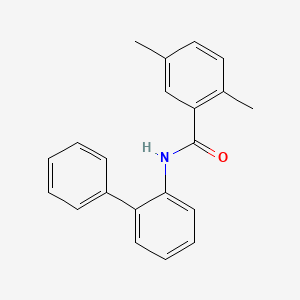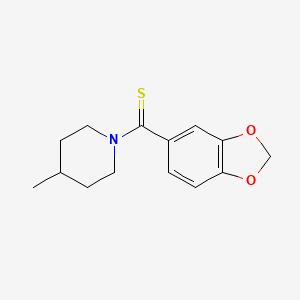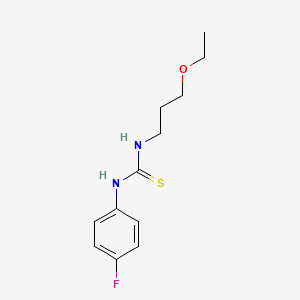![molecular formula C18H17ClFN3OS B4843560 N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide](/img/structure/B4843560.png)
N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide
説明
N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide, also known as ML277, is a small molecule inhibitor that targets the Kir7.1 potassium ion channel. This molecule has gained significant attention in recent years due to its potential therapeutic applications in various diseases such as hypertension, diabetes, and cancer.
作用機序
N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide targets the Kir7.1 potassium ion channel, which is involved in regulating the pH of the cell. N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide inhibits the Kir7.1 channel, leading to a decrease in intracellular pH. This decrease in pH leads to cell death in cancer cells. In addition, N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide has been shown to decrease blood pressure by inhibiting the Kir7.1 channel in smooth muscle cells, leading to vasodilation. N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide has also been shown to improve glucose tolerance by inhibiting the Kir7.1 channel in pancreatic beta cells, leading to an increase in insulin secretion.
Biochemical and Physiological Effects:
N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide leads to a decrease in intracellular pH, which leads to cell death. In smooth muscle cells, N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide leads to vasodilation, which decreases blood pressure. In pancreatic beta cells, N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide leads to an increase in insulin secretion, which improves glucose tolerance. N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide has also been shown to have a minimal effect on other potassium ion channels, indicating its specificity for the Kir7.1 channel.
実験室実験の利点と制限
One advantage of N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide is its specificity for the Kir7.1 channel, which allows for targeted inhibition of this channel. N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide has also been shown to have minimal off-target effects on other potassium ion channels. One limitation of N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide is its relatively short half-life, which may limit its use in long-term experiments. In addition, N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
将来の方向性
There are many potential future directions for the study of N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide. One direction is to further investigate its potential therapeutic applications in various diseases such as hypertension, diabetes, and cancer. Another direction is to develop more potent and selective inhibitors of the Kir7.1 channel based on the structure of N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide. In addition, the safety and efficacy of N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide in humans need to be further studied to determine its potential use in clinical settings.
科学的研究の応用
N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide inhibits the Kir7.1 potassium ion channel, which is involved in regulating the pH of the cell. N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide has been shown to decrease the intracellular pH of cancer cells, leading to cell death. In addition, N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide has been shown to decrease blood pressure in animal models of hypertension, indicating its potential use in treating hypertension. N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide has also been shown to improve glucose tolerance in animal models of diabetes, suggesting its potential use in treating diabetes.
特性
IUPAC Name |
N-[4-(3-chlorophenyl)piperazine-1-carbothioyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3OS/c19-14-2-1-3-16(12-14)22-8-10-23(11-9-22)18(25)21-17(24)13-4-6-15(20)7-5-13/h1-7,12H,8-11H2,(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYGTWFLCJSFME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}-4-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4843496.png)
![ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate](/img/structure/B4843499.png)

![N-[1-(4-isopropylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4843509.png)
![2-{[N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4843510.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4843520.png)

![N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4843534.png)
![N-ethyl-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4843536.png)

![9-(butylthio)-8-ethyl-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B4843556.png)
![N-1,3-benzodioxol-5-yl-2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4843563.png)
![4-(4-chlorobenzyl)-5-[2-(5-methyl-2-furyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4843572.png)